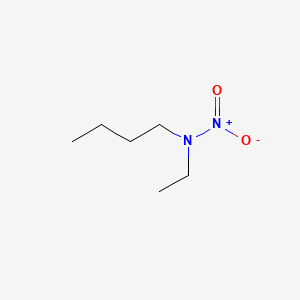
1-Butanamine, N-ethyl-N-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-ethyl-N-nitro- is an organic compound with the molecular formula C6H14N2O2 It is a derivative of butanamine, where the nitrogen atom is substituted with an ethyl group and a nitro group
Preparation Methods
The synthesis of 1-Butanamine, N-ethyl-N-nitro- can be achieved through several routes:
Nitration of N-ethylbutanamine: This involves the nitration of N-ethylbutanamine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Reductive Amination: Another method involves the reductive amination of butanal with ethylamine followed by nitration
Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Butanamine, N-ethyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the nitro group can be hydrolyzed to form corresponding amines or carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, halides, alkoxides, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butanamine, N-ethyl-N-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where nitro compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-ethyl-N-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The ethyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-Butanamine, N-ethyl-N-nitro- can be compared with other similar compounds such as:
N-ethylbutanamine: Lacks the nitro group and thus has different chemical reactivity and biological activity.
N-nitrobutanamine: Lacks the ethyl group, affecting its lipophilicity and membrane penetration ability.
N-ethyl-N-nitroethanamine: Has a shorter carbon chain, influencing its physical properties and reactivity.
The uniqueness of 1-Butanamine, N-ethyl-N-nitro- lies in the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52330-08-2 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-butyl-N-ethylnitramide |
InChI |
InChI=1S/C6H14N2O2/c1-3-5-6-7(4-2)8(9)10/h3-6H2,1-2H3 |
InChI Key |
FYKCSJRFLQVYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



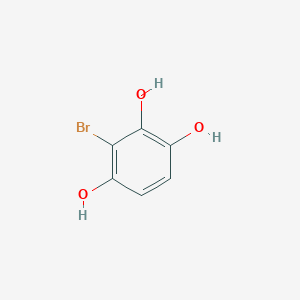
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
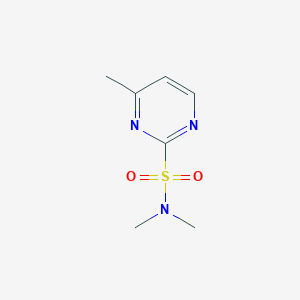
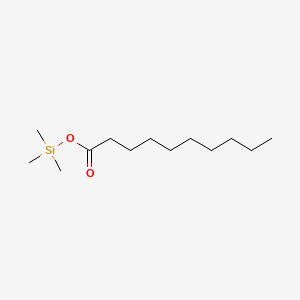

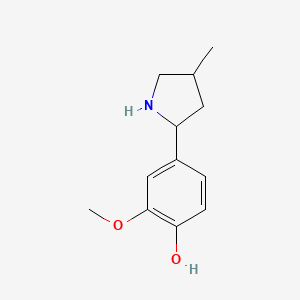
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
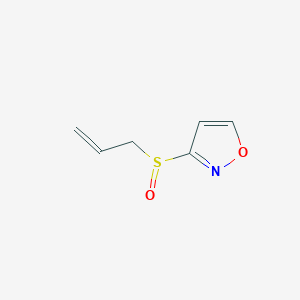
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
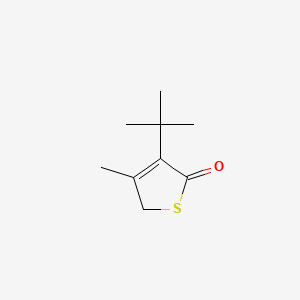
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
